molecular formula C20H18N6O B2533870 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline CAS No. 2380188-47-4

2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline

Cat. No. B2533870
CAS RN: 2380188-47-4
M. Wt: 358.405
InChI Key: VHVDDMMZEUJPSV-UHFFFAOYSA-N
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Description

2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is a member of the quinoxaline family and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which leads to its various effects.
Biochemical and Physiological Effects:
2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, protect neurons from damage, and have vasodilatory effects. Additionally, it has been found to have antioxidant properties and can scavenge free radicals in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline in lab experiments is its potential use in the treatment of various diseases. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.

Future Directions

There are several future directions for the study of 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline. One direction is to further study its potential use in the treatment of cancer, neurological disorders, and cardiovascular diseases. Additionally, its mechanism of action should be further studied to better understand its effects. Furthermore, its potential use in combination with other drugs should be explored to determine if it can enhance their effects. Finally, studies should be conducted to determine its long-term effects and potential toxicity.
In conclusion, 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential uses and effects.

Synthesis Methods

The synthesis of 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline involves the reaction of 2-chloroquinoxaline with 4-(6-(furan-2-yl)pyridazin-3-yl)piperazine in the presence of a base. The reaction takes place at room temperature and yields the desired compound in good yield. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects. Additionally, it has been studied for its potential use in the treatment of cardiovascular diseases, as it has been found to have vasodilatory effects.

properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-2-5-16-15(4-1)21-14-20(22-16)26-11-9-25(10-12-26)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVDDMMZEUJPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

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